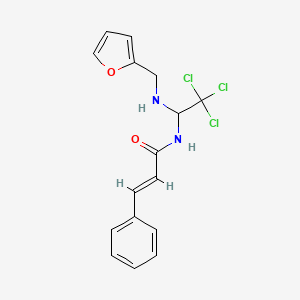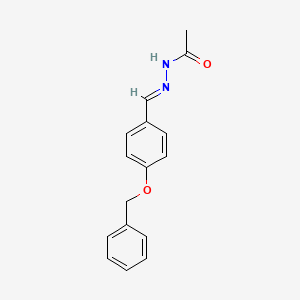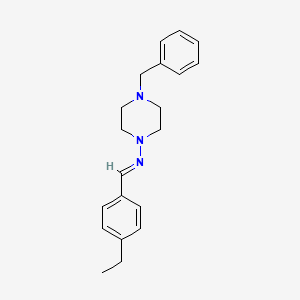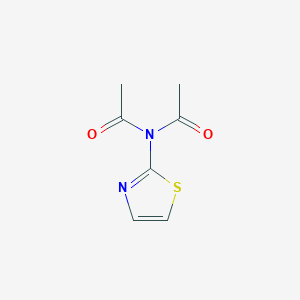![molecular formula C17H23Cl3N2O3S B15080439 Methyl 2-({2,2,2-trichloro-1-[(3-methylbutanoyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B15080439.png)
Methyl 2-({2,2,2-trichloro-1-[(3-methylbutanoyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-({2,2,2-trichloro-1-[(3-methylbutanoyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with a unique structure It is characterized by the presence of a trichloromethyl group, a benzothiophene ring, and a carboxylate ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-({2,2,2-trichloro-1-[(3-methylbutanoyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves multiple steps. The starting materials typically include 2,2,2-trichloroethylamine and 3-methylbutanoyl chloride. The reaction proceeds through a series of nucleophilic substitution and condensation reactions, leading to the formation of the desired product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common to optimize the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-({2,2,2-trichloro-1-[(3-methylbutanoyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the trichloromethyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .
Applications De Recherche Scientifique
Methyl 2-({2,2,2-trichloro-1-[(3-methylbutanoyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of Methyl 2-({2,2,2-trichloro-1-[(3-methylbutanoyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-({2,2,2-trichloro-1-[(2-methylbenzoyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
- Ethyl 4-{[({2,2,2-trichloro-1-[(3-methylbutanoyl)amino]ethyl}amino)carbothioyl]amino}benzoate
- Diethyl 3-methyl-5-({2,2,2-trichloro-1-[(3-methylbutanoyl)amino]ethyl}amino)-2,4-thiophenedicarboxylate
Uniqueness
Methyl 2-({2,2,2-trichloro-1-[(3-methylbutanoyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to its specific structural features, such as the combination of a trichloromethyl group and a benzothiophene ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Propriétés
Formule moléculaire |
C17H23Cl3N2O3S |
|---|---|
Poids moléculaire |
441.8 g/mol |
Nom IUPAC |
methyl 2-[[2,2,2-trichloro-1-(3-methylbutanoylamino)ethyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C17H23Cl3N2O3S/c1-9(2)8-12(23)21-16(17(18,19)20)22-14-13(15(24)25-3)10-6-4-5-7-11(10)26-14/h9,16,22H,4-8H2,1-3H3,(H,21,23) |
Clé InChI |
VVUHGIQMPCZDHE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(=O)NC(C(Cl)(Cl)Cl)NC1=C(C2=C(S1)CCCC2)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-Benzyl-piperazin-1-ylimino)-methyl]-6-methoxy-phenol](/img/structure/B15080361.png)

![9-Chloro-5-(4-chlorophenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B15080372.png)
![3-(biphenyl-4-yl)-N'-[(E)-(4-ethylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B15080379.png)


![N'-[(E)-(2-hydroxyphenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B15080400.png)
![2-(2,5-Dimethylanilino)-3-{(E)-[(2,5-dimethylphenyl)imino]methyl}-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B15080406.png)
![N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B15080426.png)
![3,4,5-trimethoxy-N-(2,2,2-trichloro-1-{[(2-iodophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B15080427.png)
![2-(2-chlorophenoxy)-N'-[(Z)-pyridin-4-ylmethylidene]acetohydrazide](/img/structure/B15080444.png)

![7-(4-Chlorophenyl)-6-(3,4-dimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B15080449.png)
![N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15080457.png)
